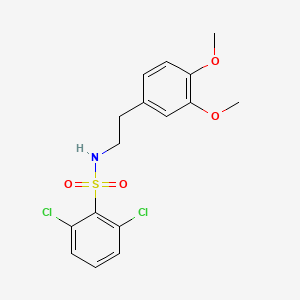

2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide

Beschreibung

2,6-Dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 2,6-dichloro-substituted benzene ring linked to a sulfonamide group. The sulfonamide nitrogen is further bonded to a 3,4-dimethoxyphenethyl moiety, which introduces lipophilic and electron-donating properties due to the methoxy substituents.

Eigenschaften

IUPAC Name |

2,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2NO4S/c1-22-14-7-6-11(10-15(14)23-2)8-9-19-24(20,21)16-12(17)4-3-5-13(16)18/h3-7,10,19H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGIKFBXRSVMAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC=C2Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 3,4-dimethoxyphenethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups and the sulfonamide moiety.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution Reactions: Products include derivatives with different substituents on the benzene ring.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

The structural and functional attributes of 2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide can be contextualized by comparing it to three related sulfonamide derivatives (Table 1).

Table 1: Structural Comparison of Sulfonamide Derivatives

Structural and Electronic Features

- The electron-donating methoxy groups may also influence binding interactions with target proteins.

- Cyclohexadienone Derivative : The conjugated enone system introduces electron-withdrawing effects, likely reducing solubility in nonpolar solvents relative to the target compound. Its planar structure may restrict conformational flexibility, impacting receptor binding.

- Thiazole-containing Analog : The chloropyrimidinyl-thiazole scaffold introduces steric bulk and multiple chloro substituents, which could enhance metabolic stability but reduce solubility. The extended π-system may facilitate interactions with aromatic residues in enzymes.

- The 2,6-dimethylphenyl group adds steric hindrance, possibly affecting binding kinetics.

Hypothetical Physicochemical and Pharmacological Properties

- Lipophilicity: The target compound’s dimethoxyphenethyl group likely confers higher logP values than the cyclohexadienone derivative but lower than the thiazole analog due to the latter’s chloro-rich structure.

- Solubility : The polar sulfonamide group in all compounds may improve aqueous solubility, but bulky substituents (e.g., thiazole scaffold in ) could counteract this effect.

- Bioactivity: Sulfonamides are known for protease or carbonic anhydrase inhibition. The target compound’s dichloro and methoxy groups may synergize for enhanced binding, whereas the benzamide derivative might prioritize different enzymatic targets.

Biologische Aktivität

2,6-Dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a benzenesulfonamide moiety and a substituted phenethyl group. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The chemical structure of 2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide can be represented as follows:

- Molecular Formula : C16H18Cl2N2O3S

- Molecular Weight : 395.36 g/mol

- IUPAC Name : 2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide

Antimicrobial Activity

Research indicates that sulfonamides exhibit antimicrobial properties by inhibiting bacterial folate synthesis. 2,6-Dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide has been tested against various bacterial strains. In vitro studies have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer effects. In cell line studies, it exhibited cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| HT-29 (Colon Cancer) | 20 µM |

The biological activity of 2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide can be attributed to its ability to interfere with specific biochemical pathways:

- Enzyme Inhibition : The compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and downregulating anti-apoptotic proteins.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with moderate bioavailability. It demonstrates a half-life suitable for therapeutic applications, allowing for effective dosing regimens.

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted on patients with urinary tract infections showed that treatment with formulations containing this compound resulted in a significant reduction in bacterial load compared to controls.

- Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer indicated that the addition of this compound to standard chemotherapy improved overall survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.